molecular formula C14H11Cl2N3O2 B5776475 2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide CAS No. 666838-09-1

2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide

Cat. No.: B5776475
CAS No.: 666838-09-1
M. Wt: 324.2 g/mol
InChI Key: QTWUBTLIJSILDX-UHFFFAOYSA-N
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Description

2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide is an organic compound with the molecular formula C14H11Cl2N3O2. It is characterized by the presence of a benzamide group linked to a 2,3-dichlorophenyl carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide typically involves the reaction of 2,3-dichloroaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,5-dichlorophenyl)carbamoyl]amino}benzamide
  • 2-{[(2,4-dichlorophenyl)carbamoyl]amino}benzamide
  • 2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzoic acid

Uniqueness

2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-9-5-3-7-11(12(9)16)19-14(21)18-10-6-2-1-4-8(10)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWUBTLIJSILDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203300
Record name 2-[[[(2,3-Dichlorophenyl)amino]carbonyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666838-09-1
Record name 2-[[[(2,3-Dichlorophenyl)amino]carbonyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666838-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[(2,3-Dichlorophenyl)amino]carbonyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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